molecular formula C15H21N3O4S B2677061 2-Methoxy-5-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzamide CAS No. 2310139-61-6

2-Methoxy-5-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzamide

Cat. No. B2677061
CAS RN: 2310139-61-6
M. Wt: 339.41
InChI Key: GUJNXISZZCFXAO-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-5-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzamide” is a complex organic molecule. It contains a methoxy group (an oxygen bonded to a methyl group), a pyrrolidinyl group (a five-membered ring containing nitrogen), an azetidinyl group (a four-membered ring containing nitrogen), and a sulfonylbenzamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a benzamide group) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the methoxy group might undergo reactions typical of ethers, while the pyrrolidinyl and azetidinyl groups might participate in reactions typical of amines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, structure, reactivity, and potential applications. It could also be interesting to explore its biological activity, if any .

properties

IUPAC Name

2-methoxy-5-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-14-5-4-12(8-13(14)15(16)19)23(20,21)18-9-11(10-18)17-6-2-3-7-17/h4-5,8,11H,2-3,6-7,9-10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJNXISZZCFXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide

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